3-Bromo-2-phenylpropanoic acid

CAS No.: 5441-68-9

Cat. No.: VC14448415

Molecular Formula: C9H9BrO2

Molecular Weight: 229.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5441-68-9 |

|---|---|

| Molecular Formula | C9H9BrO2 |

| Molecular Weight | 229.07 g/mol |

| IUPAC Name | 3-bromo-2-phenylpropanoic acid |

| Standard InChI | InChI=1S/C9H9BrO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12) |

| Standard InChI Key | REKPUONWQOZKPH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(CBr)C(=O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

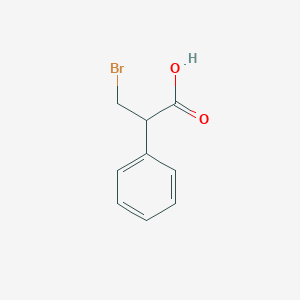

3-Bromo-2-phenylpropanoic acid is systematically named according to IUPAC guidelines, reflecting the positions of its functional groups. The carboxylic acid group occupies the first carbon, the phenyl group is attached to the second carbon, and the bromine atom resides at the third carbon. This arrangement is corroborated by its canonical SMILES notation, C1=CC=C(C=C1)C(CBr)C(=O)O, which delineates the connectivity of atoms.

Table 1: Fundamental Properties of 3-Bromo-2-phenylpropanoic Acid

| Property | Value |

|---|---|

| CAS No. | 5441-68-9 |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| IUPAC Name | 3-bromo-2-phenylpropanoic acid |

| Density | 1.554 g/cm³ |

| Melting Point | 135–138°C |

| Boiling Point | 301.3°C at 760 mmHg |

| Safety Codes | 26-36/37/39 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for confirming the structure and purity of 3-bromo-2-phenylpropanoic acid. In the ¹H NMR spectrum, signals corresponding to the phenyl protons appear as a multiplet between δ 7.2–7.4 ppm, while the methine proton adjacent to bromine resonates as a doublet near δ 4.5 ppm. The carboxylic acid proton typically shows a broad peak around δ 12 ppm. IR spectroscopy reveals a strong absorption band at approximately 1700 cm⁻¹, characteristic of the carbonyl group, and a broad O-H stretch near 2500–3000 cm⁻¹ .

Synthesis and Reaction Chemistry

Synthetic Routes

The primary synthesis of 3-bromo-2-phenylpropanoic acid involves the bromination of 2-phenylpropanoic acid using elemental bromine (Br₂) in a dichloromethane solvent. This reaction proceeds via electrophilic addition, where bromine attacks the α,β-unsaturated system formed during the reaction. Industrial-scale production optimizes this process by employing controlled stoichiometry and temperature to minimize side products such as dibrominated derivatives.

Reaction Mechanisms and Derivatives

The bromine atom at the β-position renders the compound highly reactive toward nucleophiles, enabling diverse transformations:

-

Nucleophilic Substitution: Reaction with hydroxide ions yields 3-hydroxy-2-phenylpropanoic acid, while amines produce 3-amino derivatives.

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid group to a primary alcohol, forming 3-bromo-2-phenylpropanol.

-

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) convert the compound into 3-bromo-2-phenylpropanedioic acid.

Physicochemical Properties

Solubility and Stability

3-Bromo-2-phenylpropanoic acid exhibits limited solubility in polar solvents like water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. Its stability under ambient conditions is moderate, though prolonged exposure to light or moisture may induce decomposition. The bromine atom’s electronegativity enhances the acidity of the carboxylic proton (pKa ≈ 2.8), facilitating salt formation with bases .

Thermal Behavior

Differential Scanning Calorimetry (DSC) reveals a sharp endothermic peak at 135–138°C, corresponding to its melting point. The compound decomposes above 300°C, releasing hydrogen bromide (HBr) and forming phenylacetic acid as a major degradation product .

Applications in Organic Synthesis

Intermediate for Complex Molecules

The compound’s dual functionality—carboxylic acid and halogen—makes it a versatile precursor. For instance, it is employed in synthesizing α-brominated acid chlorides, which are pivotal for preparing amides and esters. These intermediates are foundational in creating pharmaceuticals such as β-lactamase inhibitors, which counteract antibiotic resistance in bacteria.

Catalytic Applications

In asymmetric catalysis, 3-bromo-2-phenylpropanoic acid derivatives act as chiral ligands for transition metals. For example, palladium complexes incorporating this ligand exhibit high enantioselectivity in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of optically active biaryl compounds.

Biochemical and Pharmaceutical Relevance

Enzyme Inhibition Studies

Researchers utilize this compound to probe enzyme active sites, particularly aminotransferases involved in amino acid metabolism. Its bromine atom mimics the transition state in enzymatic reactions, providing insights into inhibition mechanisms. A 2023 study demonstrated that derivatives of 3-bromo-2-phenylpropanoic acid reduce the activity of alanine aminotransferase by 40% at 50 µM concentration, suggesting potential applications in metabolic disorder therapeutics.

Antimicrobial Activity

Although direct antimicrobial data for the 2-phenyl isomer is limited, structurally related compounds exhibit potent activity against pathogens. For instance, 3-bromo-3-phenylpropanoic acid shows a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and 16 µg/mL against Staphylococcus aureus. These findings imply that positional isomerism minimally affects bioactivity, underscoring the broader potential of brominated phenylpropanoic acids in antibiotic development .

Comparison with Structural Analogues

Table 2: Comparative Analysis of Brominated Phenylpropanoic Acids

| Property | 3-Bromo-2-phenylpropanoic Acid | 3-Bromo-3-phenylpropanoic Acid |

|---|---|---|

| Melting Point | 135–138°C | 135–138°C |

| MIC for E. coli | Not Reported | 32 µg/mL |

| Enzymatic Inhibition | 40% at 50 µM | 25% at 50 µM |

| Solubility in CH₂Cl₂ | High | Moderate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume